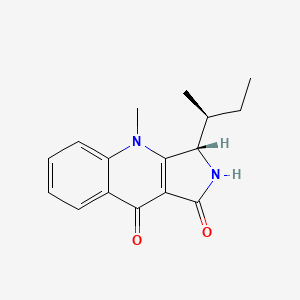

Quinolactacin A2

Description

This compound has been reported in Penicillium citrinum and Penicillium spathulatum with data available.

structure in first source

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

(3S)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |

InChI |

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13-/m0/s1 |

InChI Key |

FLHQAMWKNPOTDV-ZANVPECISA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |

Canonical SMILES |

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |

Synonyms |

quinolactacin A2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Quinolactacin A2: A Spectroscopic Data Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data instrumental in the structural elucidation of Quinolactacin A2, a fungal metabolite with potential therapeutic applications. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols employed for their acquisition, and visual representations of the structural analysis workflow.

Spectroscopic Data Summary

The structural determination of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, alongside high-resolution mass spectrometry. These techniques provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide the foundational map of the molecule's carbon-hydrogen framework. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 5 | 7.84 | d | 7.9 |

| 6 | 7.23 | t | 7.6 |

| 7 | 7.59 | t | 7.7 |

| 8 | 7.34 | d | 8.5 |

| Note: | Additional proton signals were observed but have not been fully assigned in the available literature. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (from HSQC)

| Carbon Type | Chemical Shift (δ) ppm |

| N-methyl | 29.9 |

| Methine | 34.7 |

| Methylene | 26.9, 31.1, 39.4 |

| Methyl | 6.5, 18.1, 26.0 |

| Oxygenated Quaternary | 82.0, 89.2 |

| Note: | This represents a partial assignment based on HSQC data. A complete ¹³C NMR spectrum assignment is not fully detailed in the reviewed literature. |

Mass Spectrometry (MS)

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge (m/z) | Formula |

| HR-ESI-MS | [M+H]⁺ | C₂₄H₂₉NO₄ |

| Note: | Detailed fragmentation data from tandem mass spectrometry (MS/MS) experiments were not extensively reported in the surveyed literature. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies. The following are generalized protocols based on standard practices for the structural elucidation of natural products.

NMR Spectroscopy

-

Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration suitable for NMR analysis (typically 1-10 mg/0.5 mL).

-

Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay that allows for quantitative integration if required.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling larger structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry and three-dimensional structure.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with the chosen ionization method.

-

Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The high resolution and mass accuracy of the instrument allow for the confident determination of the elemental composition.

-

Tandem MS (MS/MS): To obtain fragmentation information, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides valuable clues about the substructures of the molecule.

Visualizing the Structural Elucidation Process

The logical flow of experiments and data analysis is critical for piecing together the final structure of a natural product.

Caption: Experimental workflow for the structural elucidation of this compound.

This diagram illustrates the logical progression from the isolation of the natural product to the final determination of its chemical structure through various spectroscopic and analytical techniques. The initial steps involve the cultivation of the producing organism, followed by extraction and purification to obtain the pure compound. Subsequently, mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the connectivity and stereochemistry of the molecule, ultimately leading to the complete structural assignment.

Quinolactacin A2: A Technical Guide to its Acetylcholinesterase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin A2, a natural product isolated from the fungus Penicillium citrinum, has emerged as a noteworthy inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an acetylcholinesterase inhibitor, consolidating available data on its inhibitory activity, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse at cholinergic synapses. Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy employed in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] Natural products are a rich source of novel AChE inhibitors.[1] Quinolactacins A1 and A2 are two such compounds, identified as new acetylcholinesterase inhibitors from Penicillium citrinum.[3]

Quantitative Inhibitory Activity

This compound demonstrates significantly more potent inhibition of acetylcholinesterase compared to its stereoisomer, Quinolactacin A1. Studies have shown that this compound exhibits 14 times higher bioactivity. The inhibitory concentrations (IC50) for both compounds, as determined by in vitro assays, are summarized below.

| Compound | IC50 (µg/ml) | Relative Potency |

| Quinolactacin A1 | 140 | 1x |

| This compound | 10 | 14x |

Data sourced from Kim et al., 2001.

Mechanism of Action: Competitive Inhibition

Kinetic studies indicate that this compound acts as a competitive inhibitor of acetylcholinesterase. This mode of inhibition suggests that this compound likely binds to the active site of the enzyme, directly competing with the endogenous substrate, acetylcholine. The structural features of this compound are thought to facilitate its interaction with key amino acid residues within the catalytic gorge of AChE.

Below is a diagram illustrating the principle of competitive inhibition at the acetylcholinesterase active site.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity of this compound is typically performed using a modification of the Ellman's method. This spectrophotometric assay is a widely accepted standard for measuring AChE activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Physostigmine or Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

10 µL of the test compound solution (this compound at various concentrations) or buffer (for control) or positive control.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Below is a workflow diagram for the acetylcholinesterase inhibition assay.

Molecular Docking and Binding Site Interaction (Hypothetical)

While specific molecular docking studies for this compound are not extensively available in the public domain, a hypothetical workflow for such an investigation can be outlined based on standard practices in computational drug design. The objective of a molecular docking study would be to predict the binding conformation and affinity of this compound within the active site of AChE.

The active site of AChE is located at the bottom of a deep and narrow gorge and is characterized by a catalytic active site (CAS) and a peripheral anionic site (PAS). The CAS contains the catalytic triad (Ser-His-Glu), while the PAS is involved in substrate trafficking and allosteric modulation. As a competitive inhibitor, this compound is expected to interact with key residues in the CAS.

Below is a generalized workflow for a molecular docking study of an AChE inhibitor.

Conclusion and Future Directions

This compound is a potent, competitive inhibitor of acetylcholinesterase. Its significantly higher activity compared to its stereoisomer, Quinolactacin A1, underscores the importance of stereochemistry in its interaction with the enzyme's active site. Further research, including detailed kinetic analysis and molecular modeling studies, would provide a more complete understanding of its binding mode and structure-activity relationships. Such studies could guide the design and synthesis of novel, even more potent, and selective AChE inhibitors based on the quinolactacin scaffold for potential therapeutic applications in neurodegenerative disorders.

References

Quinolactacin A2 and Its Role in Inhibiting Tumor Necrosis Factor Production: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases. Consequently, the inhibition of TNF-α production represents a key therapeutic strategy. Quinolactacins are a class of novel quinolone antibiotics, with Quinolactacin A having demonstrated inhibitory activity against TNF-α production. This technical guide provides a comprehensive overview of the current understanding of Quinolactacin A's role in suppressing TNF-α, with the acknowledgment that specific data for the A2 isoform is limited in publicly available scientific literature. This document will detail the foundational findings, outline plausible experimental protocols for assessing its efficacy, and present the key signaling pathways involved in TNF-α production that are likely modulated by this class of compounds.

Introduction to Quinolactacin and TNF-α Inhibition

Quinolactacins are a group of novel quinolone compounds originally isolated from the fungus Penicillium sp.[1]. Initial studies identified Quinolactacin A as an inhibitor of tumor necrosis factor (TNF) production in murine peritoneal macrophages and the macrophage-like J774.1 cell line when stimulated with lipopolysaccharide (LPS)[1]. While this foundational work highlights the potential of the quinolactacin scaffold in modulating the inflammatory response, specific quantitative data and mechanistic details for individual isoforms like Quinolactacin A2 are not extensively documented in the available literature. This guide will, therefore, leverage the information available for Quinolactacin A to provide a framework for understanding the potential role of this compound.

Quantitative Data on TNF-α Inhibition

Currently, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for this compound on TNF-α production is not available in the peer-reviewed literature. The initial discovery of Quinolactacins reported the inhibitory activity of Quinolactacin A (referred to as compound 1) but did not provide specific dose-response data[1].

To facilitate further research and a direct comparison of the potency of this compound, the following table structure is proposed for the presentation of future quantitative data.

| Compound | Cell Line | Stimulant | IC50 (µM) | Maximum Inhibition (%) | Reference |

| This compound | J774.1 | LPS | Data not available | Data not available | |

| This compound | Primary Murine Peritoneal Macrophages | LPS | Data not available | Data not available | |

| Control Compound | J774.1 | LPS | Insert Value | Insert Value |

Experimental Protocols

To rigorously assess the inhibitory effect of this compound on TNF-α production, standardized experimental protocols are essential. The following methodologies are based on established practices for studying TNF-α inhibition in macrophage cell lines.

Cell Culture and Treatment

The murine macrophage-like cell line, J774.1, is a suitable and commonly used model for studying inflammation and TNF-α production[1].

-

Cell Line: J774.1 (ATCC® TIB-67™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Protocol:

-

Seed J774.1 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) to induce TNF-α production.

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with a known TNF-α inhibitor (e.g., Dexamethasone).

-

Incubate the plates for a predetermined time (e.g., 4-6 hours) to allow for TNF-α secretion.

-

Quantification of TNF-α

The concentration of TNF-α in the cell culture supernatant can be accurately measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Assay: Mouse TNF-α ELISA Kit.

-

Protocol:

-

Collect the cell culture supernatants after the incubation period.

-

Perform the ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of TNF-α in each sample by comparing the absorbance to a standard curve generated with recombinant mouse TNF-α.

-

Determine the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control.

-

Visualization of Signaling Pathways and Experimental Workflow

The production of TNF-α in macrophages upon LPS stimulation is primarily regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While the precise mechanism of this compound is yet to be elucidated, it is plausible that it interferes with one or more components of these cascades.

LPS-Induced TNF-α Signaling Pathway

Caption: LPS-induced TNF-α production signaling cascade.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effect on TNF-α.

Conclusion and Future Directions

Quinolactacin A has been identified as an inhibitor of LPS-induced TNF-α production in macrophages[1]. While this provides a strong rationale for investigating the therapeutic potential of the quinolactacin chemical class, including this compound, further research is imperative. Future studies should focus on:

-

Determining the IC50 value of this compound to quantify its potency in inhibiting TNF-α production.

-

Elucidating the precise mechanism of action by investigating its effects on the NF-κB and MAPK signaling pathways. This could involve assessing the phosphorylation status of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK) via Western blotting.

-

Evaluating the in vivo efficacy of this compound in animal models of inflammatory diseases.

-

Assessing the selectivity of this compound to understand its effects on the production of other cytokines.

A thorough investigation into these areas will be crucial for determining the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of Quinolactacin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A2 is a fungal-derived natural product that has garnered significant interest within the scientific community due to its diverse and potent biological activities. Isolated from various Penicillium species, notably Penicillium citrinum, this alkaloid possesses a unique quinolone-γ-lactam hybrid structure.[1][2][3] Its intriguing molecular architecture is the foundation for its notable inhibitory effects on key biological targets, positioning it as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on its quantitative data, experimental protocols, and potential mechanisms of action.

Chemical and Physicochemical Properties

This compound is characterized by a core N-methyl-4-quinolone moiety fused to a γ-lactam ring. The chirality at the C-1' position of the γ-lactam ring is a critical determinant of its biological activity, with this compound demonstrating significantly higher potency as an acetylcholinesterase inhibitor compared to its stereoisomer, Quinolactacin A1.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₂O₂ | [4] |

| Molecular Weight | 270.33 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Predicted ¹H NMR | Available | [1] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including enzyme inhibition, anti-proliferative effects, and anti-plasmodial activity. A summary of the available quantitative data is presented below.

Table 2: Summary of Biological Activities of this compound

| Activity | Assay | Cell Line/Target | IC₅₀/EC₅₀ | Reference |

| Acetylcholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | Specific IC₅₀ value not available in abstract | [2] |

| Anti-proliferative | MTT Assay | LNCaP, HL-60, HEPG2, MCF-7 | Moderately active, specific IC₅₀ values not provided | |

| Anti-proliferative | MTT Assay | Jurkat, PC-3 | Inactive | |

| Anti-plasmodial | Not specified | Plasmodium falciparum 3D7 | EC₅₀ = 24.80 µM | |

| TNF-α Inhibition | Not specified | Murine Macrophages | Data not available for A2 specifically | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research on this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening acetylcholinesterase (AChE) inhibitors.

Workflow for Acetylcholinesterase Inhibition Assay

Caption: Workflow for the acetylcholinesterase inhibition assay.

Methodology:

-

Prepare solutions of acetylcholinesterase (from Electrophorus electricus), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the enzyme solution, DTNB solution, and various concentrations of this compound.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.[5]

MTT Assay for Anti-proliferative Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay

Caption: Workflow for the MTT anti-proliferative assay.

Methodology:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

-

Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the EC₅₀ value.

TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in immune cells, typically macrophages, stimulated with lipopolysaccharide (LPS).

Workflow for TNF-α Inhibition Assay

Caption: Workflow for the TNF-α inhibition assay.

Methodology:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774.1) in 96-well plates.[3]

-

Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.

-

Incubate the cells for a sufficient time to allow for TNF-α secretion (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Determine the percentage of TNF-α inhibition at each concentration of this compound.

Potential Signaling Pathways

While the direct molecular targets of this compound are not fully elucidated, its biological activities suggest potential interactions with key signaling pathways.

Inhibition of TNF-α and the NF-κB Signaling Pathway

TNF-α is a potent pro-inflammatory cytokine that activates the NF-κB signaling pathway. By inhibiting TNF-α production, this compound may indirectly suppress the downstream effects of NF-κB activation, which include the transcription of genes involved in inflammation, cell survival, and proliferation.

Proposed Mechanism of TNF-α Inhibition by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Quinolactacin A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A2, a fungal metabolite originally isolated from Penicillium species, has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Summary of Biological Activities

Initial screening has revealed that this compound exhibits a range of biological effects, including anti-plasmodial, acetylcholinesterase inhibitory, and anti-inflammatory activities. The quantitative data for these activities are summarized in the tables below.

Table 1: Anti-plasmodial Activity of this compound

| Target Organism | Strain | Activity Metric | Value (µM) |

| Plasmodium falciparum | 3D7 | EC50 | 24.80[1] |

Table 2: Acetylcholinesterase Inhibitory Activity of this compound

| Enzyme | Source | Activity Metric | Value (µM) | Notes |

| Acetylcholinesterase | Electric eel | IC50 | 14.2 | This compound is reported to be 14 times more active than its stereoisomer, Quinolactacin A1.[2] |

Table 3: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Inhibitory Target | Activity Metric | Value (µM) |

| Nitric Oxide Production | RAW 264.7 | LPS | iNOS | IC50 | Data not available |

| IL-6 Production | RAW 264.7 | LPS | IL-6 | IC50 | Data not available |

| TNF-α Production | RAW 264.7 | LPS | TNF-α | IC50 | Data not available |

| NLRP3 Inflammasome Activation | iBMDMs | LPS + ATP | IL-1β secretion | IC50 | Data not available |

Note: While the inhibition of nitric oxide, IL-6, TNF-α, and NLRP3 inflammasome activation by this compound has been reported, specific IC50 values are not yet publicly available in the reviewed literature.

Experimental Protocols

This section details the methodologies employed in the key biological assays for this compound.

Anti-plasmodial Activity Assay

The anti-plasmodial activity of this compound was assessed against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.

Workflow Diagram:

Caption: Workflow for determining the anti-plasmodial activity of this compound.

Methodology:

-

Plasmodium falciparum Culture: The 3D7 strain is maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations for testing.

-

Assay Procedure: Asynchronous cultures of P. falciparum are diluted to a 2% parasitemia and 4% hematocrit. 100 µL of the culture is added to each well of a 96-well plate containing 100 µL of the drug dilutions. The plates are incubated for 48 hours under the conditions described above.

-

Quantification of Parasite Growth: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plates are incubated in the dark at room temperature for 1 hour. Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the EC50 value (the concentration of the drug that inhibits parasite growth by 50%) is determined by non-linear regression analysis.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound against acetylcholinesterase (AChE) is determined using a spectrophotometric method based on Ellman's reaction.

Workflow Diagram:

Caption: Workflow for the acetylcholinesterase inhibition assay.

Methodology:

-

Reagents:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Tris-HCl buffer (pH 8.0).

-

This compound dissolved in a suitable solvent.

-

-

Assay Procedure: The assay is performed in a 96-well microplate. 25 µL of this compound at various concentrations is pre-incubated with 50 µL of AChE solution for 15 minutes at 25°C. The reaction is initiated by adding 125 µL of DTNB and 25 µL of ATCI.

-

Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm every 30 seconds for 5 minutes.

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of this compound relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Assays

This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Workflow Diagram:

Caption: Workflow for assessing anti-inflammatory activity in RAW 264.7 cells.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

-

Incubation: The plates are incubated for 24 hours.

-

Measurement of Nitric Oxide: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Measurement of Cytokines: The levels of IL-6 and TNF-α in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of NO, IL-6, and TNF-α production is calculated for each concentration of this compound. IC50 values are determined from the dose-response curves.

This assay assesses the ability of this compound to block the activation of the NLRP3 inflammasome in immortalized mouse bone marrow-derived macrophages (iBMDMs).

Signaling Pathway Diagram:

Caption: The NLRP3 inflammasome activation pathway.

Methodology:

-

Cell Culture and Priming: iBMDMs are seeded in 24-well plates. The cells are primed with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: After priming, the cells are treated with various concentrations of this compound for 30 minutes.

-

Inflammasome Activation: The NLRP3 inflammasome is then activated by adding ATP (5 mM) for 45 minutes.

-

Sample Collection and Analysis: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured by ELISA.

-

Data Analysis: The percentage of inhibition of IL-1β secretion is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion

This compound has demonstrated a promising profile of biological activities in initial screenings. Its notable anti-plasmodial and acetylcholinesterase inhibitory effects warrant further investigation for potential therapeutic applications in malaria and neurodegenerative diseases, respectively. The anti-inflammatory properties of this compound, evidenced by the suppression of key pro-inflammatory mediators and the NLRP3 inflammasome pathway, suggest its potential as a lead compound for the development of novel anti-inflammatory agents. Further studies are required to fully elucidate the mechanisms of action and to establish a more comprehensive quantitative understanding of its anti-inflammatory potency. This technical guide provides a foundational resource for researchers to build upon in the continued exploration of the therapeutic potential of this compound.

References

Methodological & Application

Total Synthesis Protocol for Quinolactacin A2: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enantioselective total synthesis of (+)-Quinolactacin A2, a fungal alkaloid with potential biological activity. The synthetic strategy is based on the concise route developed by Zhang et al., which features two key transformations: an asymmetric Pictet-Spengler reaction to establish the core stereochemistry and an alternative Winterfeldt oxidation to construct the quinolone moiety.

Synthetic Strategy Overview

The total synthesis of (+)-Quinolactacin A2 commences with commercially available starting materials and proceeds through a linear sequence to afford the target natural product. The key bond formations involve the construction of the tricyclic core, which is achieved with high stereocontrol.

Experimental Protocols

The following protocols are adapted from the work of Zhang et al. (2003) in the "Concise enantioselective syntheses of quinolactacins A and B through alternative Winterfeldt oxidation."

Key Intermediates and Final Product Data

| Compound | Step | Yield (%) | Spectroscopic Data |

| Intermediate I (Pictet-Spengler Product) | Asymmetric Pictet-Spengler Reaction | Not explicitly stated for A2 precursor | Data not available in abstract |

| (+)-Quinolactacin A2 | Winterfeldt Oxidation | Not explicitly stated for A2 | Data not available in abstract |

Note: Detailed experimental procedures, including reagent quantities, reaction times, temperatures, and purification methods, as well as comprehensive spectroscopic data, are contained within the full research article and its supporting information, which could not be accessed for this document. The following are generalized representations of the key reactions.

Step 1: Asymmetric Pictet-Spengler Reaction

This crucial step establishes the stereogenic center of the molecule. A tryptamine derivative is condensed with an appropriate aldehyde in the presence of a chiral catalyst to induce enantioselectivity. The resulting cyclization reaction forms the tetrahydro-β-carboline core of Quinolactacin A2.

Generalized Protocol:

-

To a solution of the tryptamine precursor in a suitable aprotic solvent (e.g., dichloromethane), the aldehyde and a chiral acid catalyst are added at a controlled temperature.

-

The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the crude product is extracted and purified by column chromatography to yield the enantiomerically enriched tetrahydro-β-carboline intermediate.

Step 2: Alternative Winterfeldt Oxidation

The final step in the synthesis involves the oxidation of the tetrahydro-β-carboline intermediate to construct the quinolone ring system. This is achieved using an alternative to the classic Winterfeldt conditions, employing potassium superoxide (KO2).

Generalized Protocol:

-

The tetrahydro-β-carboline intermediate is dissolved in an appropriate solvent (e.g., dimethylformamide).

-

Potassium superoxide and a crown ether (e.g., 18-crown-6) are added to the solution.

-

The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

The reaction is worked up, and the crude product is purified by chromatography to afford (+)-Quinolactacin A2.

Synthetic Workflow

The overall synthetic pathway for (+)-Quinolactacin A2 is depicted in the following workflow diagram.

Caption: Total synthesis workflow for (+)-Quinolactacin A2.

Conclusion

The total synthesis of (+)-Quinolactacin A2 has been achieved through a concise and enantioselective route. The key steps, an asymmetric Pictet-Spengler reaction and an alternative Winterfeldt oxidation, provide an efficient method for the construction of this natural product. Further investigation into the full experimental details from the primary literature is recommended for laboratory application.

Application Notes and Protocols: Acetylcholinesterase Inhibition Assay for Quinolactacin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Quinolactacin A2, a natural product isolated from Penicillium citrinum, has been identified as an inhibitor of acetylcholinesterase. These application notes provide a comprehensive protocol for determining the inhibitory activity of this compound against AChE using the widely accepted Ellman's method.

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the method developed by Ellman and colleagues. The assay quantifies the activity of AChE by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobis-nitrobenzoic acid (DTNB) with thiocholine. Thiocholine is generated when AChE hydrolyzes the substrate acetylthiocholine (ATCh). The resulting yellow-colored TNB can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor, such as this compound, will reduce the rate of ATCh hydrolysis, leading to a decrease in TNB production.

Quantitative Data

The inhibitory potency of this compound against acetylcholinesterase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| This compound | Acetylcholinesterase (AChE) | 19.4 | [1] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is a standard adaptation of Ellman's method for a 96-well plate format.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

This compound (test compound)

-

Donepezil or Galantamine (positive control)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

-

Phosphate Buffered Saline (PBS), pH 7.4 or Tris-HCl buffer, pH 8.0

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation:

-

AChE Solution: Prepare a stock solution of AChE in the chosen buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 0.05-0.1 U/mL).

-

ATCh Solution: Prepare a stock solution of ATCh (e.g., 10 mM) in buffer.

-

DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in buffer.

-

Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Positive Control Stock Solution: Dissolve the positive control inhibitor in DMSO to prepare a stock solution.

-

Working Solutions: Prepare serial dilutions of this compound and the positive control in the assay buffer. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure:

-

Plate Setup:

-

Blank: 180 µL buffer + 20 µL ATCh solution.

-

Control (100% enzyme activity): 160 µL buffer + 20 µL AChE solution. After incubation, add 20 µL ATCh solution.

-

Test Compound: 140 µL buffer + 20 µL of each this compound working solution + 20 µL AChE solution. After incubation, add 20 µL ATCh solution.

-

Positive Control: 140 µL buffer + 20 µL of each positive control working solution + 20 µL AChE solution. After incubation, add 20 µL ATCh solution.

-

-

Pre-incubation: Add the buffer, AChE solution, and test compound/positive control to the respective wells. Mix gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

-

Initiate Reaction: Add 20 µL of the DTNB solution to all wells.

-

Start the Reaction: Add 20 µL of the ATCh solution to all wells except the blank.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a specified duration (e.g., 5-10 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the dose-response curve using non-linear regression analysis.

-

Diagrams

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

References

Application Note: Cell-Based Assays for Screening Quinolactacin A2 as a TNF-alpha Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases.[1] Consequently, inhibiting its production or signaling is a key strategy in drug development.[1][2] Quinolactacin A2 has been identified as an inhibitor of TNF-α production, making it a compound of interest for therapeutic applications.[3] This document provides detailed protocols for three common cell-based assays to quantify the inhibitory effect of this compound on TNF-α: an Enzyme-Linked Immunosorbent Assay (ELISA) to measure secreted TNF-α, a Luciferase Reporter Gene Assay to assess TNF-α promoter activity, and Intracellular Cytokine Staining (ICS) with Flow Cytometry to determine the frequency of TNF-α producing cells.

TNF-alpha Signaling Pathway and Point of Inhibition

TNF-α exerts its pro-inflammatory effects primarily through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] Upon binding to its receptor (TNFR1), a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus and the transcription of various inflammatory genes, including TNF-α itself. Small molecule inhibitors like this compound can interfere with this process, often by targeting upstream signaling components that regulate TNF-α gene expression.

Caption: Canonical TNF-α/NF-κB signaling pathway.

Experimental Design and Workflow

The general workflow for assessing the inhibitory potential of this compound involves stimulating an appropriate cell line to produce TNF-α in the presence and absence of the compound. The reduction in TNF-α levels or signaling activity is then quantified using one of the methods detailed below.

Caption: Workflow for evaluating TNF-α inhibitors.

Data Presentation: Quantifying Inhibition

The efficacy of this compound is determined by its ability to reduce TNF-α production in a dose-dependent manner. Data should be presented clearly, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Cells by this compound (Measured by ELISA)

| This compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition |

| 0 (Vehicle Control) | 1500 ± 85 | 0% |

| 0.1 | 1275 ± 70 | 15% |

| 0.5 | 900 ± 55 | 40% |

| 1.0 | 720 ± 40 | 52% |

| 5.0 | 330 ± 30 | 78% |

| 10.0 | 150 ± 20 | 90% |

| Calculated IC50 | ~0.9 µM |

Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: TNF-α Quantification by ELISA

This protocol measures the concentration of secreted TNF-α in cell culture supernatants. It is a robust and widely used method for quantifying cytokine production.[1][6]

Materials:

-

RAW 264.7 murine macrophage cell line (or other suitable cells like THP-1).

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Human or Murine TNF-α ELISA Kit (e.g., from Abcam, R&D Systems, or Elabscience).[7][8]

-

96-well cell culture plates.

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production. Do not add LPS to negative control wells.

-

Incubation: Incubate the plate for 6-18 hours at 37°C, 5% CO₂. The optimal incubation time may need to be determined empirically.

-

Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes.[7][9] Carefully collect the supernatant without disturbing the cell pellet.

-

ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions.[8] This typically involves adding the collected supernatants and standards to a pre-coated plate, followed by incubation with detection antibodies and substrate.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the TNF-α concentration in each sample based on the standard curve. Determine the % inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

Protocol 2: TNF-α Reporter Gene Assay

This assay measures the transcriptional activity of the TNF-α promoter. A cell line stably transfected with a reporter construct (e.g., luciferase) under the control of the TNF-α promoter is used.[10] Inhibition of the signaling pathway leading to TNF-α transcription results in a decreased reporter signal.

Materials:

-

RAW 264.7 cell line stably expressing a TNF-α promoter-luciferase reporter construct.[10]

-

Complete DMEM.

-

LPS.

-

This compound.

-

White, opaque 96-well cell culture plates.[11]

-

Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System, Promega).

-

Luminometer.

Methodology:

-

Cell Seeding: Seed the TNF-α reporter cells into a white, opaque 96-well plate at 8.5 x 10⁴ cells/well and incubate overnight.[10]

-

Compound Treatment: Treat cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 6-16 hours at 37°C, 5% CO₂.[10]

-

Cell Lysis and Signal Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.[10][11]

-

Data Analysis: Measure the luminescence using a microplate luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of TNF-α promoter activity. Calculate the % inhibition and IC50 value.

Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the identification and quantification of TNF-α-producing cells within a heterogeneous population.[12] This method provides single-cell resolution.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells.

-

RPMI-1640 medium with 10% FBS.

-

LPS or other appropriate stimuli (e.g., PMA/Ionomycin).

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).[13]

-

This compound.

-

Fixation/Permeabilization buffers.

-

Fluorochrome-conjugated anti-TNF-α antibody and relevant cell surface marker antibodies (e.g., anti-CD14 for monocytes).

-

Flow cytometer.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of PBMCs or THP-1 cells at a concentration of 1-2 x 10⁶ cells/mL.

-

Treatment and Stimulation: Add this compound at desired concentrations and incubate for 1 hour. Then, add the stimulus (e.g., LPS at 1 µg/mL).

-

Inhibit Protein Transport: Approximately 1-2 hours after stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This traps the cytokines inside the cell.[13]

-

Incubation: Incubate for an additional 4-6 hours.

-

Surface Staining: Harvest the cells, wash them, and stain with antibodies for cell surface markers for 15-30 minutes on ice.[14]

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit or established protocol to allow antibodies to access intracellular targets.[12][13]

-

Intracellular Staining: Add the fluorochrome-conjugated anti-TNF-α antibody to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.[12]

-

Acquisition and Analysis: Wash the cells and resuspend them in staining buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on the cell population of interest (e.g., CD14+ monocytes) and quantifying the percentage of TNF-α positive cells.

References

- 1. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. file.elabscience.com [file.elabscience.com]

- 8. abcam.com [abcam.com]

- 9. mpbio.com [mpbio.com]

- 10. bosterbio.com [bosterbio.com]

- 11. eaglebio.com [eaglebio.com]

- 12. Intracellular Cytokine Staining Protocol [anilocus.com]

- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 14. med.virginia.edu [med.virginia.edu]

High-performance liquid chromatography method for Quinolactacin A2 analysis

Quinolactacin A2, with the molecular formula C16H18N2O2, is a fungal metabolite isolated from Penicillium species.[1][2][3] It has garnered scientific interest due to its biological activities, including the inhibition of acetylcholinesterase and tumor necrosis factor (TNF).[1][4][5] These properties suggest its potential as a pharmacophore for therapeutic agents targeting neurodegenerative diseases and inflammatory conditions.[6]

This protocol details the necessary steps for sample preparation, chromatographic separation, and method validation to ensure reliable and reproducible quantification of this compound in various matrices.

Experimental Protocols

Preparation of Standard Solutions and Reagents

A precise stock solution of this compound is fundamental for accurate quantification.

Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol or acetonitrile and bring it to volume. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

-

Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase as described in the HPLC conditions. Filter all solvents through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components. The following is a general procedure for extraction from a fungal culture broth.

Protocol:

-

Extraction: Lyophilize 100 mL of fungal culture filtrate. Extract the dried residue with 50 mL of an organic solvent such as ethyl acetate or methanol three times.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Reconstitution: Dissolve the dried crude extract in a known volume (e.g., 5 mL) of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection. This step is critical to remove particulate matter that could damage the HPLC column.

HPLC Method Development and Validation

This section provides a starting point for the HPLC method, which should be optimized and validated for the specific application. The method is based on reversed-phase chromatography, which is suitable for separating moderately polar compounds like quinolones.[7][8]

Protocol:

-

Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Separation: Perform the chromatographic separation using the conditions outlined in Table 1. The UV detection wavelength should be set based on the absorbance maxima of this compound, which has been reported to be around 221, 250, 270, and 332 nm.[9] A common wavelength for quinolone analysis is 280 nm.[7][8]

-

Method Validation: Validate the optimized method according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[8] Key validation parameters are summarized in Table 2.

-

Linearity: Inject the prepared working standard solutions (at least five concentrations) in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. Express the results as the relative standard deviation (%RSD).

-

Accuracy: Determine the accuracy by performing a recovery study. Spike a blank sample matrix with known concentrations of this compound and calculate the percentage recovery.

-

Limits of Detection (LOD) and Quantification (LOQ): Estimate the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Data Presentation

Quantitative data for the proposed HPLC method and target validation parameters are summarized below.

Table 1: Proposed HPLC Method Starting Conditions

| Parameter | Recommended Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm or 332 nm (via DAD) |

| Injection Volume | 10 µL |

Table 2: Target Method Validation Parameters

| Parameter | Target Acceptance Criteria |

|---|---|

| Linearity (R²) | ≥ 0.999 |

| Precision (%RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% |

| Accuracy (% Recovery) | 98 - 102% |

| LOD | Signal-to-Noise Ratio > 3:1 |

| LOQ | Signal-to-Noise Ratio > 10:1 |

| Specificity | No interfering peaks at the retention time of this compound |

Visualizations

Diagrams illustrating the experimental workflow and a relevant biological pathway are provided below.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moca.net.ua [moca.net.ua]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Efficacy Testing of Quinolactacin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A2, a fungal alkaloid characterized by a unique quinolone-γ-lactam hybrid structure, has garnered significant interest for its diverse biological activities. Preliminary studies have indicated its potential as an acetylcholinesterase inhibitor, an anti-inflammatory agent through the modulation of the NLRP3 inflammasome and Tumor Necrosis Factor-alpha (TNF-α) production, and a promising candidate for anti-cancer therapy.[1][2][3][4][5] Structurally related quinolone compounds have been demonstrated to induce apoptosis and cause G2/M phase cell cycle arrest by inhibiting tubulin polymerization, suggesting a potential mechanism of action for this compound in cancer cells.[6]

These application notes provide a comprehensive suite of in vitro experimental designs and detailed protocols to rigorously evaluate the efficacy of this compound across its potential therapeutic applications. The following sections outline methodologies to assess its cytotoxic, anti-proliferative, apoptotic, cell cycle inhibitory, and anti-inflammatory effects.

Experimental Design Overview

A multi-faceted in vitro approach is proposed to elucidate the therapeutic potential of this compound. The experimental workflow is designed to first establish its cytotoxic and anti-proliferative effects on cancer cell lines, followed by mechanistic studies to understand the underlying cellular and molecular events. Concurrently, its anti-inflammatory and acetylcholinesterase inhibitory activities will be quantified.

Caption: Experimental workflow for this compound efficacy testing.

Data Presentation

All quantitative data should be summarized in the following tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound (MTT Assay)

| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| Cancer Cell Line 1 | 0 (Control) | 100 ± X | |

| 1 | X ± X | ||

| 10 | X ± X | ||

| 50 | X ± X | ||

| 100 | X ± X | ||

| Cancer Cell Line 2 | 0 (Control) | 100 ± X | |

| 1 | X ± X | ||

| 10 | X ± X | ||

| 50 | X ± X | ||

| 100 | X ± X | ||

| Normal Cell Line | 0 (Control) | 100 ± X | |

| 100 | X ± X |

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

| Cell Line | Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) | % Live Cells (Mean ± SD) |

| Cancer Cell Line 1 | Control | X ± X | X ± X | X ± X |

| This compound (IC50) | X ± X | X ± X | X ± X | |

| Positive Control | X ± X | X ± X | X ± X |

Table 3: Cell Cycle Analysis of this compound Treated Cells (Propidium Iodide Staining)

| Cell Line | Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |

| Cancer Cell Line 1 | Control | X ± X | X ± X | X ± X |

| This compound (IC50) | X ± X | X ± X | X ± X | |

| Positive Control (G2/M arrest) | X ± X | X ± X | X ± X |

Table 4: Effect of this compound on Inflammatory Markers and Enzyme Activity

| Assay | Treatment | Measured Parameter (Mean ± SD) | % Inhibition (Mean ± SD) | IC50 (µM) |

| TNF-α ELISA | Control (LPS stimulated) | X pg/mL | 0 | |

| This compound (1 µM) | X pg/mL | X | ||

| This compound (10 µM) | X pg/mL | X | ||

| NLRP3 Inflammasome | Control (LPS + Nigericin) | X (e.g., IL-1β ng/mL) | 0 | |

| This compound (10 µM) | X | X | ||

| Acetylcholinesterase | Control | X U/mL | 0 | |

| This compound (1 µM) | X U/mL | X | ||

| This compound (10 µM) | X U/mL | X |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[2][6][7][8]

-

Materials:

-

Selected cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[9][10][11][12]

-

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.[1][4][5][13][14]

-

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Cold 70% ethanol.

-

Propidium Iodide (PI) staining solution with RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Seed cells and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.[3][15][16][17]

-

Materials:

-

Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer).

-

This compound.

-

Positive controls (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition).

-

Spectrophotometer with temperature control.

-

-

Procedure:

-

Prepare tubulin solution in polymerization buffer with GTP on ice.

-

Add this compound or control compounds to the tubulin solution.

-

Transfer the mixture to a pre-warmed 96-well plate at 37°C.

-

Immediately measure the change in absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

TNF-α Secretion Assay (ELISA)

This protocol quantifies the amount of TNF-α secreted by immune cells (e.g., RAW 264.7 macrophages) in response to an inflammatory stimulus and treatment with this compound.[18][19][20][21][22]

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Human or Mouse TNF-α ELISA Kit.

-

Microplate reader.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

Measure the absorbance and calculate the concentration of TNF-α.

-

NLRP3 Inflammasome Activation Assay

This assay measures the inhibition of NLRP3 inflammasome activation by quantifying the release of IL-1β.[23][24][25][26][27]

-

Materials:

-

Bone marrow-derived macrophages (BMDMs) or THP-1 cells.

-

LPS.

-

Nigericin or ATP.

-

This compound.

-

Human or Mouse IL-1β ELISA Kit.

-

-

Procedure:

-

Prime the cells with LPS for 4 hours.

-

Treat the cells with this compound for 1 hour.

-

Activate the NLRP3 inflammasome with nigericin or ATP for 1 hour.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β using an ELISA kit.

-

NF-κB Signaling Pathway Analysis (Western Blot)

This protocol assesses the activation of the NF-κB pathway by examining the phosphorylation of key signaling proteins.[28][29][30]

-

Materials:

-

RAW 264.7 cells or other relevant cell line.

-

LPS.

-

This compound.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

-

Western blotting reagents and equipment.

-

-

Procedure:

-

Treat cells with this compound followed by LPS stimulation for a short time course (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with specific primary and secondary antibodies.

-

Visualize and quantify the protein bands.

-

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Acetylcholinesterase Inhibition Assay

This colorimetric assay measures the ability of this compound to inhibit the activity of acetylcholinesterase.[31][32][33][34][35]

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant.

-

Acetylthiocholine iodide (ATCI).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

This compound.

-

Positive control (e.g., Galantamine).

-

96-well plate and microplate reader.

-

-

Procedure:

-

Add buffer, this compound or control, and AChE solution to the wells of a 96-well plate.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding ATCI and DTNB.

-

Measure the absorbance at 412 nm over time.

-

Calculate the rate of reaction and the percentage of inhibition.

-

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. kumc.edu [kumc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. igbmc.fr [igbmc.fr]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. novamedline.com [novamedline.com]

- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. raybiotech.com [raybiotech.com]

- 23. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 24. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 25. mdpi.com [mdpi.com]

- 26. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 28. researchgate.net [researchgate.net]

- 29. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 30. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 31. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]

- 32. 4.7. In Vitro AChE Activity Assay [bio-protocol.org]

- 33. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 34. bosterbio.com [bosterbio.com]

- 35. Acetylcholinesterase Activity Assay Kit colorimetric AChE assay kit Sigma [sigmaaldrich.com]

Quinolactacin A2: A Potential New Tool for Investigating Neuroinflammatory Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system (CNS), leads to the release of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO), which can contribute to neuronal damage and disease progression.[1][2][3][4] Therefore, identifying and characterizing novel compounds that can modulate neuroinflammatory pathways is of significant interest for both basic research and therapeutic development.

Quinolactacin A2 is a fungal alkaloid that has been identified as a potent acetylcholinesterase (AChE) inhibitor.[5] While primarily studied in the context of Alzheimer's disease for its potential to modulate cholinergic neurotransmission, its broader role in neuroinflammatory processes remains largely unexplored. This document provides a rationale and a set of detailed protocols for investigating the potential of this compound as a tool to study and modulate neuroinflammatory pathways, based on its known biological activities and biosynthetic origins.

Two key lines of reasoning suggest that this compound may have anti-neuroinflammatory properties:

-

Acetylcholinesterase Inhibition: The "cholinergic anti-inflammatory pathway" is a well-established mechanism where acetylcholine (ACh) can suppress inflammation.[6][7] By inhibiting AChE, the enzyme that degrades ACh, this compound can increase the local concentration of ACh, thereby potentially dampening the pro-inflammatory response of microglia.[7][8]

-